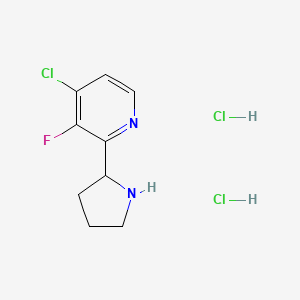![molecular formula C14H13ClFNO2 B2921420 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol CAS No. 415968-50-2](/img/structure/B2921420.png)
2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatography
"2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol" and similar compounds have been used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). For instance, a study used a related compound as a fluorogenic labelling reagent for HPLC of biologically important thiols, demonstrating its application in pharmaceutical formulations (Gatti et al., 1990).
Organometallic Synthesis
These compounds are also significant in organometallic chemistry. A study on the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, where similar fluoro and chloro-substituted phenols were used, highlights their role in creating complex organometallic structures (Allcock et al., 1991).
Anticancer Research
In the field of pharmacology, these compounds have shown potential in anticancer research. A study synthesized a series of diarylpiperidin-4-one O-methyloximes with fluoro, chloro, and other substituents, evaluating their antiproliferative activity against human cervical carcinoma (HeLa) cell lines, suggesting their potential in anticancer drug synthesis (Parthiban et al., 2011).
Radical Scavenging Activity
The effect of donor and acceptor groups on the radical scavenging activity of phenol has been studied using density functional theory. Such studies provide insights into the antioxidant properties of these compounds (Al‐Sehemi & Irfan, 2017).
Synthetic Organic Chemistry
These compounds are significant in synthetic organic chemistry. For example, studies have explored the synthesis and reactions of related fluorophenols, contributing to the development of new organic synthesis methodologies (Pimenova et al., 2003).
Microbial Transformation
In microbiology, studies have investigated the microbial transformation of phenolic compounds, where compounds like this compound might play a role in environmental biodegradation processes (Bisaillon et al., 1993).
Eigenschaften
IUPAC Name |
2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2/c1-19-13-4-2-3-9(14(13)18)8-17-10-5-6-12(16)11(15)7-10/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFABZAWGFHXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




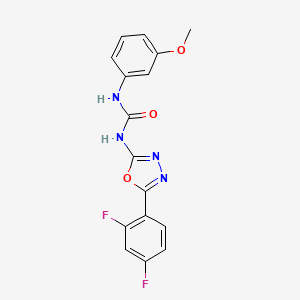

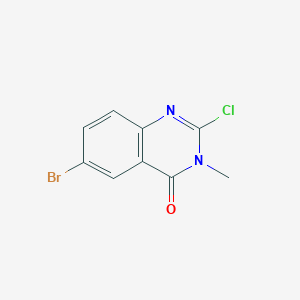
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921348.png)
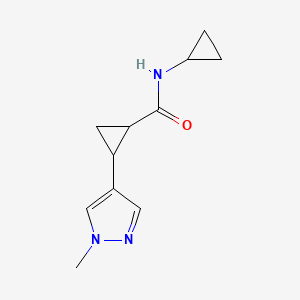

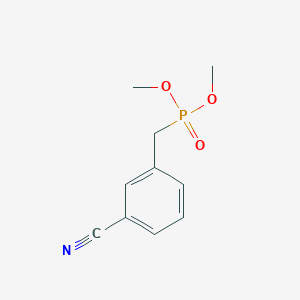
![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)
